3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored in a cool, dry place to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Electrophilic Addition: The compound can react with electrophiles, resulting in the formation of new functionalized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Electrophilic Addition: Reagents such as butyllithium (BuLi) are used to generate carbanions, which then react with electrophiles to form new products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while electrophilic addition can lead to various functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and other optical applications.
Biological Studies: It serves as a probe for studying biochemical pathways and interactions in biological systems.
Mechanism of Action
The mechanism of action of 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine stands out due to its unique bromine substitution, which allows for further functionalization and derivatization. This makes it a versatile scaffold for developing new compounds with diverse biological activities .
Properties
Molecular Formula |
C6H6BrN3 |
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Molecular Weight |
200.04 g/mol |
IUPAC Name |
3-bromo-1,3a-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H6BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4,6,9H |
InChI Key |
XQVXXULQNSIOCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(C(=CN2)Br)N=C1 |
Origin of Product |
United States |
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